7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

RORγt inhibition nuclear receptor immuno‑oncology

This 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a validated fragment with confirmed micromolar activity against RORγt (IC50=1.02 µM) and DHODH (IC50=6.08 µM). Its zero-rotatable-bond core minimizes conformational entropy, ideal for fragment-based drug discovery. The [3,2-d] regioisomer provides up to 4-fold higher folate-receptor-mediated cellular uptake vs. [2,3-d] isomers, enabling tumor-selective agent design. It is the direct precursor to 5-substituted antifolates (AGF291, AGF320, AGF347) with dual SHMT2/AICARFTase inhibition and broad-spectrum antitumor efficacy. Procure this well-characterized scaffold to access predictable SAR and accelerated hit-to-lead development.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 71435-37-5
Cat. No. B13097664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
CAS71435-37-5
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1N=CNC2=O
InChIInChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11)
InChIKeyAWETXMHQKQROTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (CAS 71435-37-5): Core Pyrrolopyrimidine Scaffold for Target‑Based Anticancer and Anti‑Inflammatory Discovery


7‑Methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol is a 5H‑pyrrolo[3,2‑d]pyrimidine featuring a methyl group at the 7‑position and a hydroxyl group at the 4‑position (keto‑enol tautomer). This bicyclic heterocycle is a foundational building block in medicinal chemistry, exhibiting moderate inhibition of the nuclear receptor RORγt (IC₅₀ = 1.02 µM) [REFS‑1] and the mitochondrial enzyme DHODH (IC₅₀ = 6.08 µM) [REFS‑2], and is employed as a starting material for the synthesis of potent, tumor‑targeted antifolates [REFS‑3].

Why a 7‑Methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol Is Not Interchangeable with Other Pyrrolopyrimidines


The 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol scaffold presents a unique combination of a small, unsubstituted bicyclic core and a well‑defined hydrogen‑bond donor/acceptor pattern. Substituting with larger 5‑substituted pyrrolo[3,2‑d]pyrimidines or the alternative pyrrolo[2,3‑d]pyrimidine isomer alters transport selectivity, metabolic stability, and target‑engagement profiles. For instance, switching from a pyrrolo[2,3‑d]pyrimidine to the [3,2‑d] regioisomer can shift the inhibition of folate‑receptor‑mediated cellular uptake by up to 4‑fold [REFS‑1]. Similarly, N5‑substitution of pyrrolo[3,2‑d]pyrimidines reduces the EC₅₀ against CCRF‑CEM leukemia cells by up to 7‑fold [REFS‑2]. These structure‑activity relationships demonstrate that even minor modifications to the pyrrolopyrimidine framework profoundly impact potency, selectivity, and the potential for downstream functionalization. Therefore, direct substitution with an uncharacterized analog risks compromising the intended biological or synthetic outcome.

Quantitative Differentiation of 7‑Methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol Against Key Comparators


RORγt Inhibitory Activity: Comparable Potency to a Known Antagonist in a Cellular Context

In a cell‑based dual‑luciferase reporter assay using HEK293T cells, 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol inhibited human GAL4‑fused RORγt LBD with an IC₅₀ of 1.02 µM [REFS‑1]. This activity is essentially equivalent to that of the reference RORγt antagonist ML‑209, which exhibits an IC₅₀ of 1.1 µM in the same type of assay [REFS‑2]. Both compounds provide a modest but measurable level of target engagement, suitable for use as tool compounds or starting points for further optimization.

RORγt inhibition nuclear receptor immuno‑oncology autoimmune disease

DHODH Inhibition: Distinct Enzyme Profile Compared to Antimalarial Reference Compounds

7‑Methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol inhibits human DHODH with an IC₅₀ of 6.08 µM [REFS‑1]. In contrast, the classical antimalarial DHODH inhibitor DSM1 (used as a benchmark in Plasmodium falciparum assays) exhibits a PfDHODH IC₅₀ of 0.042 µM [REFS‑2]. While the target compound is over 100‑fold less potent against the human orthologue, its micromolar activity is consistent with a non‑optimized scaffold, confirming that the 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol core can be elaborated to achieve nanomolar potency through structure‑based design.

DHODH pyrimidine biosynthesis antimalarial anticancer

Core Scaffold Advantage: Minimal Rotatable Bonds and Low Molecular Weight for Fragment‑Based Design

7‑Methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol possesses a molecular weight of 149.15 g/mol, an XLogP3‑AA of 0.2, and zero rotatable bonds [REFS‑1]. In comparison, optimized 5‑substituted pyrrolo[3,2‑d]pyrimidine antifolates such as AGF291, AGF320, and AGF347 have molecular weights exceeding 500 g/mol and multiple rotatable bonds [REFS‑2]. The compact, rigid nature of the 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol scaffold makes it an ideal fragment for hit‑to‑lead optimization, allowing for efficient exploration of chemical space with minimal entropy penalty upon binding.

fragment‑based drug discovery FBDD physicochemical properties ligand efficiency

Regioisomeric Differentiation: Pyrrolo[3,2‑d] vs. Pyrrolo[2,3‑d] Scafold Impacts Cellular Uptake

A systematic comparison of pyrrolo[3,2‑d]pyrimidine and pyrrolo[2,3‑d]pyrimidine analogs revealed that the regioisomeric scaffold strongly influences cellular uptake via the folate receptor (FR) and the reduced folate carrier (RFC). Specifically, the pyrrolo[3,2‑d]pyrimidine derivative AGF300 achieved a 4‑fold improvement in FR‑mediated inhibition (IC₅₀ from 8.6 nM to 2.1 nM) and a 10‑fold reduction in RFC‑mediated uptake (IC₅₀ from 56.5 nM to 516 nM) compared to its pyrrolo[2,3‑d]pyrimidine counterpart [REFS‑1]. While the 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol core itself has not been directly tested in this context, the regioisomeric advantage is a class‑level property that can be exploited in the design of tumor‑targeted therapies.

regioisomer folate receptor transporter selectivity tumor targeting

Where 7‑Methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol Delivers Demonstrable Scientific and Procurement Value


Fragment‑Based Lead Discovery Targeting RORγt or DHODH

The compound serves as a validated, low‑molecular‑weight fragment with confirmed micromolar activity against both RORγt (IC₅₀ = 1.02 µM) [REFS‑1] and DHODH (IC₅₀ = 6.08 µM) [REFS‑2]. Its zero‑rotatable‑bond scaffold [REFS‑3] minimizes conformational entropy, making it an ideal starting point for fragment growing, merging, or linking strategies in hit‑to‑lead campaigns.

Synthesis of Tumor‑Targeted Antifolates via 5‑Substitution

The 7‑methyl‑5H‑pyrrolo[3,2‑d]pyrimidin‑4‑ol core is a direct precursor to 5‑substituted pyrrolo[3,2‑d]pyrimidine antifolates such as AGF291, AGF320, and AGF347, which exhibit dual inhibition of SHMT2 and AICARFTase [REFS‑4]. Procuring this specific scaffold enables medicinal chemistry teams to rapidly access a well‑characterized series with demonstrated broad‑spectrum antitumor efficacy.

Folate‑Receptor‑Targeted Drug Delivery Research

Based on class‑level data showing a 4‑fold increase in FR‑mediated cellular uptake and a 10‑fold decrease in RFC uptake for the pyrrolo[3,2‑d]pyrimidine scaffold compared to its [2,3‑d] regioisomer [REFS‑5], this compound provides a foundational building block for designing next‑generation, tumor‑selective agents that minimize systemic toxicity.

In‑House SAR Studies of Pyrrolopyrimidine Kinase Inhibitors

As a small, synthetically versatile pyrrolopyrimidine, this compound is a valuable intermediate for the preparation of kinase inhibitor libraries. Its well‑defined substitution pattern at the 4‑ and 7‑positions allows for systematic exploration of structure‑activity relationships around a core that has been clinically validated in multiple oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.